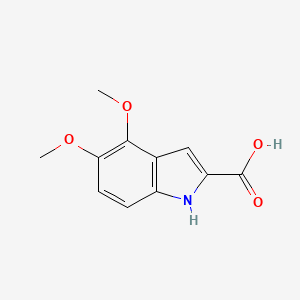

Acide 4,5-diméthoxy-1H-indole-2-carboxylique

Vue d'ensemble

Description

4,5-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound related to the indole family, which is a core structure for many natural and synthetic compounds with significant biological activity. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The dimethoxy substitution on the indole ring and the carboxylic acid functionality suggest that this compound could be of interest in various chemical and pharmaceutical applications, although the specific papers provided do not directly discuss 4,5-Dimethoxy-1H-indole-2-carboxylic acid.

Synthesis Analysis

The synthesis of related indole derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of indolo[3,2-b]carbazoles from 4,6-dimethoxyindole and aryl aldehydes involves reactions with phosphoryl chloride, leading to various tetrahydro- and dihydro-indolo[3,2-b]carbazoles . While this does not directly describe the synthesis of 4,5-Dimethoxy-1H-indole-2-carboxylic acid, it provides insight into the type of reactions that indole derivatives might undergo.

Molecular Structure Analysis

Indole derivatives, such as indole-3-carboxylic acid, have been shown to form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into sheet structures through peripheral intermolecular hydrogen bonds . This suggests that 4,5-Dimethoxy-1H-indole-2-carboxylic acid could also exhibit interesting structural properties due to the potential for hydrogen bonding.

Chemical Reactions Analysis

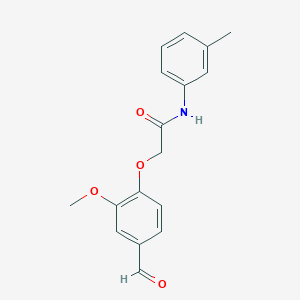

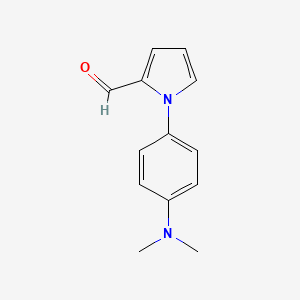

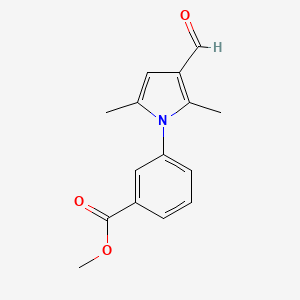

The papers provided discuss the use of indole derivatives as reagents in chemical reactions. For instance, a fluorescent labelling reagent based on a dimethoxyindole structure has been used for the determination of carboxylic acids by precolumn HPLC, indicating that indole derivatives can participate in chemical reactions to form highly fluorescent derivatives . Another similar reagent was used for the sensitive and stable fluorescence derivatization of carboxylic acids in liquid chromatography . These studies highlight the reactivity of indole derivatives with carboxylic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be quite diverse, depending on their specific functional groups and substitutions. The papers discuss the use of indole derivatives in various analytical techniques, such as HPLC, which implies that these compounds have suitable stability and solubility characteristics for such applications . Additionally, the ability to form fluorescent derivatives suggests that these compounds have specific optical properties that can be exploited in analytical chemistry.

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole ont été trouvés pour posséder une activité antivirale . Par exemple, des dérivés de 6-amino-4-substitués-alkyl-1H-indole-2-carboxylates substitués ont été préparés et rapportés comme agents antiviraux . Ces composés ont montré une activité inhibitrice contre le virus de la grippe A et le virus CoxB3 .

Activité anti-inflammatoire

Les dérivés de l'indole présentent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.

Activité anticancéreuse

L'application des dérivés de l'indole pour le traitement des cellules cancéreuses a attiré une attention croissante ces dernières années . Ils ont été trouvés pour montrer diverses propriétés biologiquement vitales, ce qui en fait des candidats potentiels pour le traitement du cancer .

Activité anti-VIH

Les dérivés de l'indole ont été trouvés pour posséder une activité anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH/SIDA.

Activité antioxydante

Les dérivés de l'indole présentent également des propriétés antioxydantes . Cela les rend potentiellement utiles pour lutter contre le stress oxydatif dans l'organisme.

Activité antimicrobienne

Les dérivés de l'indole ont été trouvés pour posséder une activité antimicrobienne . Cela suggère des applications potentielles dans le traitement de diverses infections bactériennes et fongiques.

Activité antidiabétique

Les dérivés de l'indole ont été trouvés pour posséder une activité antidiabétique . Cela suggère des applications potentielles dans le traitement du diabète.

Activité antipaludique

Les dérivés de l'indole ont été trouvés pour posséder une activité antipaludique . Cela suggère des applications potentielles dans le traitement du paludisme.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.

Pharmacokinetics

The compound has a molecular weight of 22121 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the compound has a boiling point of 4562±400 C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.

Propriétés

IUPAC Name |

4,5-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLHCDSLZDJBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358644 | |

| Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50536-49-7 | |

| Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)